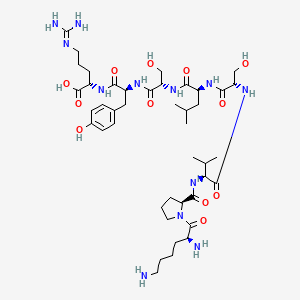
Kpvslsyr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kpvslsyr is a synthetic peptide derived from the N-terminal sequence of the chemokine stromal cell-derived factor-1 (SDF-1). This compound is known for its ability to bind and activate the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes, including immune response, cancer metastasis, and HIV-1 infection .
準備方法
Synthetic Routes and Reaction Conditions
Kpvslsyr can be synthesized using standard Fmoc solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its identity and purity .
Industrial Production Methods
The scalability of SPPS makes it suitable for industrial production of peptides like this compound .
化学反応の分析
Types of Reactions
Kpvslsyr primarily undergoes binding and activation reactions with the CXCR4 receptor. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is centered around its interaction with biological targets .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as Fmoc-protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotection agents (e.g., piperidine). The reaction conditions include standard SPPS protocols, with specific conditions optimized for each step to ensure high yield and purity .
Major Products Formed
The primary product of the synthesis is the this compound peptide itself. During its interaction with the CXCR4 receptor, it may induce conformational changes and downstream signaling events, but it does not form additional chemical products in the traditional sense .
科学的研究の応用
Kpvslsyr has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide-receptor interactions and developing peptide-based drugs.
Biology: Investigated for its role in cell migration, immune response, and cancer metastasis.
Medicine: Explored as a potential therapeutic agent for targeting CXCR4 in cancer and HIV-1 infection.
Industry: Utilized in the development of peptide-based delivery systems and diagnostic tools.
作用機序
Kpvslsyr exerts its effects by binding to the CXCR4 receptor, a G protein-coupled receptor. This binding induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins, which in turn trigger various cellular responses such as chemotaxis, cell survival, and proliferation .
類似化合物との比較
Similar Compounds
SDF-1: The natural ligand for CXCR4, with a similar sequence and function.
IT1t: A small molecule antagonist of CXCR4.
Uniqueness
Kpvslsyr is unique in its ability to mimic the N-terminal sequence of SDF-1, allowing it to specifically bind and activate CXCR4. Unlike small molecule antagonists like IT1t and cyclic peptides like CVX15, this compound functions as an agonist, promoting receptor activation rather than inhibition .
特性
CAS番号 |
214402-72-9 |
|---|---|
分子式 |
C43H72N12O12 |
分子量 |
949.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H72N12O12/c1-23(2)19-29(50-38(62)32(22-57)53-40(64)34(24(3)4)54-39(63)33-11-8-18-55(33)41(65)27(45)9-5-6-16-44)35(59)52-31(21-56)37(61)51-30(20-25-12-14-26(58)15-13-25)36(60)49-28(42(66)67)10-7-17-48-43(46)47/h12-15,23-24,27-34,56-58H,5-11,16-22,44-45H2,1-4H3,(H,49,60)(H,50,62)(H,51,61)(H,52,59)(H,53,64)(H,54,63)(H,66,67)(H4,46,47,48)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChIキー |
DYWZTLYKMVSMFH-LGYYRGKSSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14246123.png)
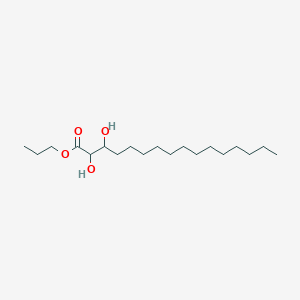
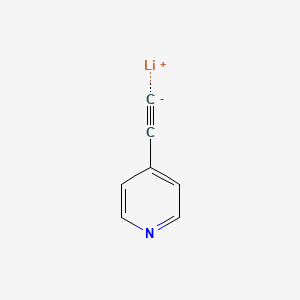

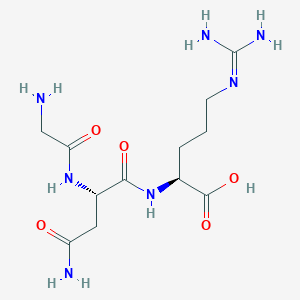
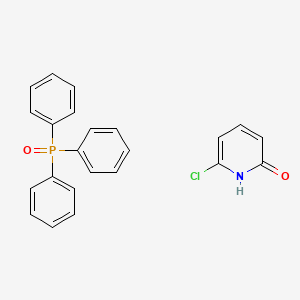
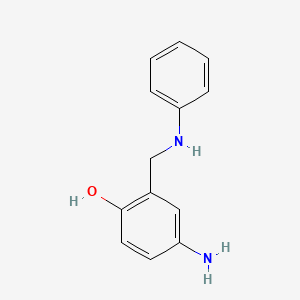
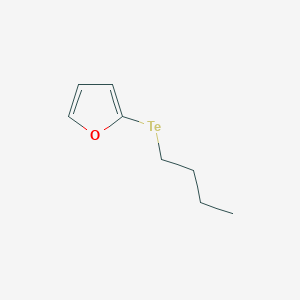
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
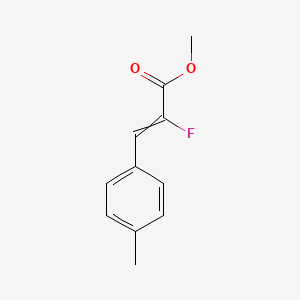
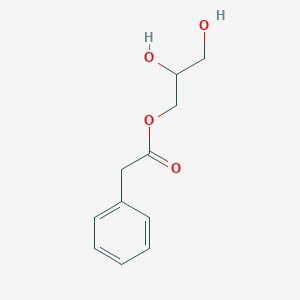
![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14246198.png)

